Cas no 85474-75-5 (4-(Piperazin-1-yl)benzoic acid)
4-(Piperazin-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Piperazin-1-yl)benzoic acid
- 4-(1-piperazinyl)Benzoic acid
- 4-(PIPERAZIN-1-YL)-BENZOIC ACID
- 4-piperazin-1-ylbenzoic acid
- 4-Piperazin-1-yl-benzoic acid
- Benzoic acid,4-(1-piperazinyl)-
- 4-Piperazino-benzoesaeure
- 4-piperazino-benzoic acid
- AC-6297
- 4-(1-piperazinyl)-benzoic acid
- 4-(PIPERAZIN-1-YL)BENZOIC ACIDACID
- J-513817
- 1-(4-carboxyphenyl) piperazine
- 85474-75-5
- FS-2140
- F13655
- MFCD03444417
- AMY4770
- AKOS000101199
- IAGYKSQGLCAAAD-UHFFFAOYSA-N
- 4-(1-Piperazine)benzoic Acid
- SCHEMBL598515
- AP-906/41429350
- 4-(piperazin-1-yl)benzoicacid
- DTXSID30360806
- BB 0260462
- EN300-140030
- FT-0604290
- 4-PIPERAZIN-1-YL-BENZOICACID
- CS-0157480
- Oprea1_348258
- 4-(1-Piperazinyl)benzoic acid (ACI)
- 1-(4-Carboxyphenyl)piperazine
- 4-Piperazinylbenzoic acid
- DB-076352
-
- MDL: MFCD03444417
- Inchi: 1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
- InChI Key: IAGYKSQGLCAAAD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(N2CCNCC2)=CC=1)O
Computed Properties
- Exact Mass: 206.10600
- Monoisotopic Mass: 206.105528
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.211
- Melting Point: 295°C
- Boiling Point: 424.7°C at 760 mmHg
- Flash Point: 210.6°C
- Refractive Index: 1.58
- PSA: 52.57000
- LogP: 1.18820
4-(Piperazin-1-yl)benzoic acid Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
4-(Piperazin-1-yl)benzoic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Piperazin-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034946-1g |
4-(Piperazin-1-yl)-benzoic acid |
85474-75-5 | 99% | 1g |
£72.00 | 2022-03-01 | |
| Fluorochem | 034946-5g |
4-(Piperazin-1-yl)-benzoic acid |
85474-75-5 | 99% | 5g |
£239.00 | 2022-03-01 | |
| Matrix Scientific | 021281-500mg |
4-Piperazin-1-yl-benzoic acid |
85474-75-5 | 500mg |
$182.00 | 2023-09-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29746-100mg |
4-(Piperazin-1-yl)benzoic acid |
85474-75-5 | 97% | 100mg |
¥432.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29746-250mg |
4-(Piperazin-1-yl)benzoic acid |
85474-75-5 | 97% | 250mg |
¥700.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29746-1g |
4-(Piperazin-1-yl)benzoic acid |
85474-75-5 | 97% | 1g |
¥1047.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29746-5g |
4-(Piperazin-1-yl)benzoic acid |
85474-75-5 | 97% | 5g |
¥5230.0 | 2024-04-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ105-1g |
4-(Piperazin-1-yl)benzoic acid |
85474-75-5 | 97% | 1g |
2003.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ105-50mg |
4-(Piperazin-1-yl)benzoic acid |
85474-75-5 | 97% | 50mg |
228.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ105-200mg |
4-(Piperazin-1-yl)benzoic acid |
85474-75-5 | 97% | 200mg |
572.0CNY | 2021-07-15 |
4-(Piperazin-1-yl)benzoic acid Suppliers
4-(Piperazin-1-yl)benzoic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 4-(Piperazin-1-yl)benzoic acid
Comprehensive Overview of 4-(Piperazin-1-yl)benzoic acid (CAS No. 85474-75-5): Properties, Applications, and Research Insights
4-(Piperazin-1-yl)benzoic acid (CAS No. 85474-75-5) is a versatile organic compound widely recognized for its piperazine and benzoic acid functional groups. This heterocyclic aromatic derivative has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. The compound's molecular formula, C11H14N2O2, and molecular weight of 206.24 g/mol make it a valuable intermediate in synthetic chemistry.
In recent years, the demand for piperazine-based compounds like 4-(Piperazin-1-yl)benzoic acid has surged, driven by their role in developing CNS-targeting drugs and antimicrobial agents. Researchers frequently search for "piperazine derivatives solubility" or "benzoic acid analogs in drug design," reflecting the compound's relevance in modern medicinal chemistry. Its dual functionality allows for diverse chemical modifications, making it a scaffold molecule for creating novel bioactive substances.
The physicochemical properties of CAS No. 85474-75-5 include a melting point range of 215-220°C and moderate solubility in polar solvents like DMSO and methanol. These characteristics are critical for formulators investigating "how to improve API solubility" – a trending topic in pharmaceutical development. The compound's logP value (~1.2) suggests balanced lipophilicity, advantageous for optimizing drug permeability in biological systems, as evidenced by frequent searches for "structure-permeability relationship" in academic databases.
Current research highlights the compound's utility in designing kinase inhibitors and GPCR modulators, addressing popular queries about "small molecule drug discovery 2024." Its benzoic acid moiety enables carboxylate-mediated interactions with biological targets, while the piperazine ring contributes to conformational flexibility – a combination frequently explored in "fragment-based drug design" studies. The compound's crystallographic data (available in CSD entries) provides valuable insights for molecular docking simulations, a technique growing in importance with the rise of AI-driven drug discovery platforms.
From a synthetic perspective, 4-(Piperazin-1-yl)benzoic acid serves as a key precursor for amide coupling reactions and peptide mimetics development. Laboratory protocols often reference its use in "microwave-assisted organic synthesis" – a green chemistry approach gaining traction. The compound's stability under various pH conditions (pH 2-9) makes it suitable for developing oral dosage forms, aligning with industry focus on "formulation stability testing" methodologies.
Analytical characterization of 85474-75-5 typically involves HPLC-UV (λmax ~254 nm) and LC-MS techniques, with researchers increasingly adopting "UHPLC method development" for quality control. The compound's NMR spectrum (1H, 13C) displays characteristic peaks at 7.8-7.9 ppm (aromatic protons) and 2.8-3.0 ppm (piperazine CH2), serving as a reference for structural verification – a process often queried as "NMR interpretation of piperazine derivatives."
Emerging applications include its use in metal-organic frameworks (MOFs) for catalytic systems and as a building block for fluorescent probes – topics frequently appearing in "advanced materials chemistry" literature. The compound's thermal stability (decomposition >250°C) also makes it suitable for high-temperature reactions, addressing industrial needs for "heat-resistant chemical intermediates."
Regulatory considerations confirm that 4-(Piperazin-1-yl)benzoic acid is not classified as hazardous under major chemical inventories (REACH, TSCA). This safety profile supports its growing adoption in academic research and commercial synthesis, particularly in regions with stringent "chemical compliance regulations." Proper handling guidelines recommend standard laboratory precautions, aligning with best practices for "safe handling of organic compounds" – a frequently searched workplace safety topic.
The global market for piperazine-containing compounds is projected to expand at 6.2% CAGR (2024-2030), with 85474-75-5 playing a notable role as evidenced by increasing "specialty chemicals market trends" analyses. Suppliers typically offer the compound at >98% purity, with customization options for "bulk pharmaceutical intermediates" meeting current GMP standards – a critical consideration for purchasers searching "API intermediate suppliers."
Future research directions may explore the compound's potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs) – cutting-edge areas generating numerous "targeted protein degradation" publications. Its structural features position it well for developing next-generation therapeutics, particularly in addressing "drug-resistant infections" and "neurodegenerative disorders" – two of today's most pressing medical challenges.
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